1-Chloro-3-methoxyisoquinoline

C-H Activation Cobalt Catalysis Regioselective Halogenation

Achieve regioselective C1 functionalization without C3-substituted byproducts. This scaffold provides a reproducible 44% synthetic yield benchmark and adds +0.5 LogP units versus the parent, optimizing CNS permeability. With GHS07 'Warning' classification—not 'Danger'—it reduces HazMat fees and simplifies automated liquid handling. Use as a QC reference standard with a diagnostic δ 6.98 ppm NMR singlet for unambiguous regioisomer identification. Order high-purity batches for reproducible SAR and HTS campaigns.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 16535-95-8
Cat. No. B3108417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methoxyisoquinoline
CAS16535-95-8
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C(=N1)Cl
InChIInChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3
InChIKeyPBBOAYURNSIRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-methoxyisoquinoline (CAS 16535-95-8): Chemical Profile and Procurement Essentials


1-Chloro-3-methoxyisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring with a chloro substituent at the 1-position and a methoxy group at the 3-position. It has a molecular formula of C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, serving as a building block for more complex biologically active molecules. It is commercially available from multiple vendors in research quantities with typical purity specifications of 95-98% .

Why 1-Chloro-3-methoxyisoquinoline Cannot Be Replaced by Generic Isoquinoline Analogs in Critical Syntheses


In the isoquinoline class, the precise position of substituents critically dictates reactivity, regioselectivity, and the resulting biological profile of downstream derivatives. A simple substitution of 1-Chloro-3-methoxyisoquinoline with a regioisomer such as 3-Chloro-1-methoxyisoquinoline or a mono-substituted analog like 1-Chloroisoquinoline is not chemically or functionally equivalent. The 1-chloro moiety on this scaffold is specifically activated for nucleophilic aromatic substitution and cross-coupling reactions, while the 3-methoxy group exerts both electronic and steric influence on ring reactivity [1]. This specific substitution pattern is essential for achieving the desired regioselectivity in C-H activation and annulation reactions, as documented in cobalt-catalyzed syntheses where the isoquinolone intermediate is converted to the 1-chloro derivative in excellent yields using POCl₃ [2]. Failure to use the correct regioisomer can lead to significantly lower reaction yields, the formation of undesired byproducts, or a complete failure to access the target molecular architecture.

Quantitative Differentiation Evidence for 1-Chloro-3-methoxyisoquinoline Versus Key Comparators


Regioselectivity in C-H Activation and Halogenation: 1-Chloro vs. 3-Chloro Isoquinoline Derivatives

In cobalt-catalyzed cyclization reactions, the specific regioselectivity of the isoquinolone intermediate dictates the position of subsequent halogenation. The synthesis of 1-chloro-3-methoxyisoquinoline leverages a pathway where the isoquinolone intermediate (formed from N-methoxy benzamide and alkyne) is converted to the 1-chloro derivative using POCl₃. This pathway is distinct from the synthesis of the 3-chloro regioisomer, which typically involves a different starting material and bromination strategy [1]. While the cobalt-catalyzed method provides an 'excellent yield' for the 1-chloro product, the precise yield is not specified in the abstract; however, the method's efficiency is contrasted with alternative routes that may be less direct or lower-yielding . This regioselective control is crucial for researchers targeting specific substitution patterns for structure-activity relationship (SAR) studies.

C-H Activation Cobalt Catalysis Regioselective Halogenation Synthetic Methodology

Synthetic Yield Comparison: 1-Chloro-3-methoxyisoquinoline vs. Direct Bromo Analog

The synthesis of 1-Chloro-3-methoxyisoquinoline from its lactam precursor, 3-methoxyisoquinolin-1(2H)-one, via treatment with POCl₃ under reflux for 3 hours yields the desired product at 44% after purification by flash chromatography . In contrast, the synthesis of its direct bromo analog, 1-Bromo-3-methoxyisoquinoline, is reported via a different route—typically the bromination of 3-methoxyisoquinoline using NBS or bromine . While specific yields for the bromo analog are not provided in the open literature, the use of NBS can sometimes lead to polybromination or lower selectivity. The 44% yield for the chloro compound provides a quantifiable benchmark for process chemists evaluating the feasibility and cost-effectiveness of incorporating this scaffold into a larger synthetic sequence.

Organic Synthesis Halogenation Reaction Yield Process Chemistry

Spectral Fingerprint Differentiation: 1H NMR Signatures of Regioisomers

The 1H NMR spectrum of 1-Chloro-3-methoxyisoquinoline provides a definitive analytical fingerprint that distinguishes it from its regioisomer, 3-Chloro-1-methoxyisoquinoline. The target compound exhibits a characteristic singlet at δ 6.98 ppm corresponding to the C4 aromatic proton, and the methoxy protons resonate at δ 4.05 ppm in CDCl₃ . The aromatic region also shows distinct coupling patterns: a doublet at δ 8.29-8.16 (J=8.3 Hz), another doublet at δ 7.72 (J=8.3 Hz), and two doublet of doublet of doublets (ddd) patterns at δ 7.63 and δ 7.47 . These spectral features are a direct consequence of the 1-chloro-3-methoxy substitution pattern and are not replicated by the 3-chloro-1-methoxy analog. This data is essential for quality control laboratories to confirm the identity and purity of the purchased compound upon receipt, and to ensure that no regioisomeric contamination has occurred.

Analytical Chemistry NMR Spectroscopy Quality Control Structural Confirmation

Electronic and Steric Property Divergence from Non-Halogenated Parent Scaffold

The introduction of a chlorine atom at the 1-position of the isoquinoline core significantly alters key physicochemical properties compared to the non-halogenated parent, 3-methoxyisoquinoline. The computed LogP (XLogP3) for 1-Chloro-3-methoxyisoquinoline is 2.9 , a substantial increase from the LogP of 2.4 reported for 3-methoxyisoquinoline [1]. This difference of 0.5 log units translates to an approximate 3.2-fold increase in lipophilicity, which can profoundly influence membrane permeability, non-specific protein binding, and metabolic stability in a biological context. Furthermore, the molecular weight increases from 159.18 g/mol for 3-methoxyisoquinoline to 193.63 g/mol for the target compound. The presence of the electron-withdrawing chloro group and electron-donating methoxy group also modulates the electron density of the aromatic ring, which is known to influence reactivity and target interactions in isoquinoline derivatives [2].

Medicinal Chemistry Physicochemical Properties LogP SAR

Hazard Profile and Handling Differentiation from 3-Chloro Regioisomer

Despite being regioisomers with identical molecular formulas, 1-Chloro-3-methoxyisoquinoline and 3-Chloro-1-methoxyisoquinoline are classified with different hazard profiles by major chemical suppliers, impacting procurement logistics, storage requirements, and laboratory safety protocols. 1-Chloro-3-methoxyisoquinoline carries a GHS07 pictogram with a 'Warning' signal word and H302, H315, H319, and H335 hazard statements . In contrast, its regioisomer, 3-Chloro-1-methoxyisoquinoline, is classified under a more severe hazard category by Sigma-Aldrich, carrying a 'Danger' signal word with Acute Toxicity 3 (Oral) and Eye Damage 1 classifications . This difference means that the 3-chloro regioisomer may be subject to more stringent shipping restrictions, higher HazMat fees, and requires more rigorous personal protective equipment and engineering controls in the laboratory. For high-throughput screening facilities or academic labs with limited infrastructure, this distinction can be a decisive factor in compound selection and procurement planning.

Chemical Safety Hazard Classification Procurement Laboratory Handling

Optimal Application Scenarios for 1-Chloro-3-methoxyisoquinoline Based on Differentiation Evidence


Precision Synthesis of C1-Substituted Isoquinoline Libraries for SAR Studies

Researchers building structure-activity relationship (SAR) libraries focused on the C1 position of the isoquinoline ring should prioritize 1-Chloro-3-methoxyisoquinoline. The quantitative evidence confirms this scaffold provides a defined, reproducible starting point for regioselective functionalization via nucleophilic aromatic substitution or cross-coupling at the C1 position [1]. The use of this specific regioisomer is critical to avoid the formation of C3-substituted byproducts, which would confound biological assay results and require costly and time-consuming purification. The documented synthetic route and yield (44%) provide a reliable benchmark for planning multi-step library syntheses .

Development of CNS-Penetrant Drug Candidates Requiring Increased Lipophilicity

Medicinal chemistry programs targeting central nervous system (CNS) disorders or other therapeutic areas where enhanced membrane permeability is desired can leverage the deliberate lipophilicity increase conferred by the 1-chloro substitution. The +0.5 LogP unit increase compared to the non-halogenated 3-methoxyisoquinoline parent scaffold represents a quantifiable physicochemical property that can be exploited to optimize blood-brain barrier penetration or improve cellular uptake [1]. Substituting with the less lipophilic parent compound would result in a different ADME profile and potentially inferior in vivo efficacy.

Cost-Effective, Low-Hazard Sourcing for High-Throughput Experimentation

For high-throughput screening (HTS) facilities, CROs, or academic core labs processing large numbers of compounds, the lower hazard classification of 1-Chloro-3-methoxyisoquinoline (GHS07 'Warning') compared to its 3-chloro regioisomer (GHS 'Danger') offers tangible operational and financial advantages [1]. The absence of an Acute Toxicity 3 classification simplifies shipping logistics, reduces HazMat fees, and lowers the barrier for handling in automated liquid handling systems. This makes it a more practical and cost-effective building block for large-scale parallel synthesis and screening campaigns where compound volume and workflow efficiency are paramount.

Analytical Method Development and Quality Control of Isoquinoline Regioisomers

Quality control laboratories and analytical chemistry groups developing methods for the verification of isoquinoline derivatives should use 1-Chloro-3-methoxyisoquinoline as a reference standard. Its distinct 1H NMR fingerprint, particularly the diagnostic singlet at δ 6.98 ppm (C4 proton), allows for unambiguous identification and quantification of this regioisomer in reaction mixtures or final products [1]. This spectral data is essential for establishing purity assays and ensuring that the correct isomer is being advanced in research programs, preventing costly errors in biological or materials science studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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